amine CAS No. 87310-44-9](/img/structure/B3388402.png)
[1-(4-Bromophenyl)ethyl](methyl)amine
Descripción general
Descripción
“1-(4-Bromophenyl)ethylamine” is a chemical compound with the CAS Number: 87310-44-9 . It has a molecular weight of 214.1 .
Synthesis Analysis
“1-(4-Bromophenyl)ethylamine” may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine . This compound is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)ethylamine” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Kinetic Studies in Organic Chemistry
The compound has been studied for its role in the kinetics and mechanism of pyridinolysis of alkyl aryl thionocarbonates. This research helps in understanding the reaction pathway and mechanism, which is crucial in organic synthesis and pharmaceuticals (Castro, Cubillos, Santos & Téllez, 1997).Synthesis of Ureido Sugars and Derivatives
1-(4-Bromophenyl)ethylamine is involved in the synthesis of new ureido sugars. These sugars have potential applications in the development of novel drugs and therapeutic agents (Piekarska-Bartoszewicz & Tcmeriusz, 1993).GPR119 Agonists Synthesis
The compound is a component in the synthesis of novel GPR119 agonists. These agonists are researched for their potential use in improving glucose tolerance, which can be significant in diabetes treatment (Negoro et al., 2012).Development of Spirocyclamines
It has been used in reactions leading to the development of spirocyclamines, which are important in medicinal chemistry for their potential therapeutic properties (Rulev et al., 1998).Amination of Organolithium Reagents
Research has been conducted on the amination of organolithium reagents using 1-(4-Bromophenyl)ethylamine. This is a crucial reaction in the synthesis of various organic compounds, including pharmaceuticals (Beak, Basha, Kokko & Loo, 1986).Synthesis of Indole Derivatives
The compound is used in synthesizing indole derivatives. Indoles have a wide range of applications in drug development, especially in the creation of compounds with anticancer and antimicrobial activities (Dan, 2006).Nonlinear Optical Studies
It has been studied for its role in nonlinear optical properties, which are important in the development of new materials for optical technologies (Tamer et al., 2016).Antinociceptive Activities Evaluation
Compounds containing 1-(4-Bromophenyl)ethylamine have been evaluated for their antinociceptive activities, which is significant in the development of new pain management therapies (Masocha, Kombian & Edafiogho, 2016).Electrochemical Oxidation Studies
The electrochemical oxidation of this compound has been studied, which is crucial in understanding its behavior in various chemical processes, including synthesis and material science (Pletcher & Zappi, 1989).Ultrasound-Mediated Condensation Reactions
Research has shown its use in ultrasound-mediated condensation reactions, highlighting its potential in green chemistry applications (Wang, Zou, Zhao & Shi, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Bromophenyl)ethylamine are currently unknown. This compound is a derivative of phenethylamine, a class of compounds known to interact with various receptors and enzymes in the body . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Phenethylamines typically work by interacting with target proteins, altering their function and leading to changes in cellular activity
Biochemical Pathways
Given its structural similarity to phenethylamines, it might influence pathways involving monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin . .
Pharmacokinetics
Its physicochemical properties, such as a melting point of -25°C and a boiling point of 140-145°C at 30 mmHg , suggest that it could be absorbed and distributed in the body.
Result of Action
Based on its structural similarity to phenethylamines, it might influence neurotransmitter systems, potentially leading to changes in mood, cognition, or physiology . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)ethylamine. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with targets . Additionally, individual factors, including genetics, age, and health status, could influence how the compound is metabolized and its overall effects in the body.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBCTRZCIYCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87310-44-9 | |
| Record name | [1-(4-bromophenyl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



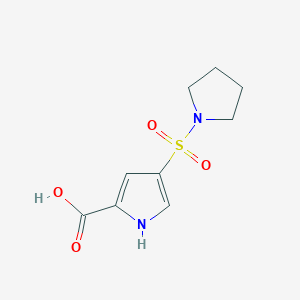
![3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B3388328.png)
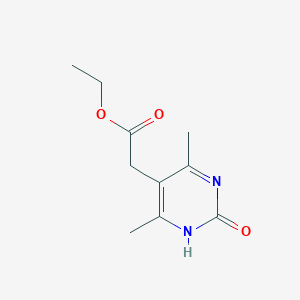
![2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3388340.png)
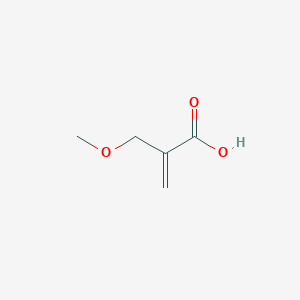
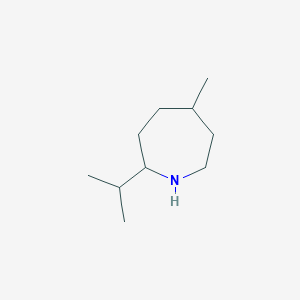
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid](/img/structure/B3388359.png)
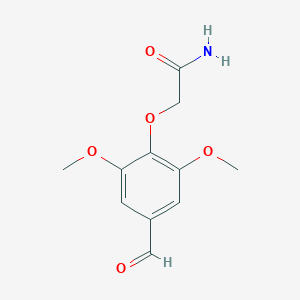
![6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388366.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3388367.png)

![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
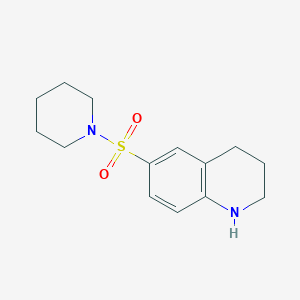
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3388387.png)